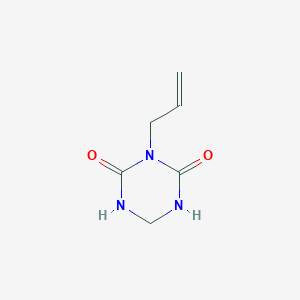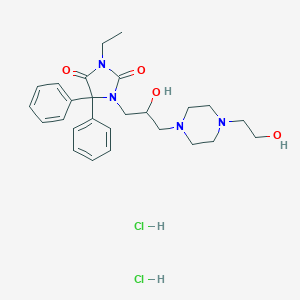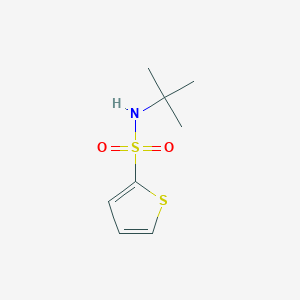
3-Allyl-1,3,5-triazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-1,3,5-triazinane-2,4-dione, also known as ATAD, is a heterocyclic organic compound with a triazine ring structure. It has attracted significant attention in the scientific community due to its potential applications in various fields, including drug discovery, materials science, and agriculture.
Mécanisme D'action
The exact mechanism of action of 3-Allyl-1,3,5-triazinane-2,4-dione is not fully understood. However, studies have suggested that it works by inducing apoptosis (programmed cell death) in cancer cells, inhibiting angiogenesis (the formation of new blood vessels), and suppressing the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Allyl-1,3,5-triazinane-2,4-dione in lab experiments is its low cost and easy availability. It is also relatively stable and has a long shelf life. However, one of the limitations is that it has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research and development of 3-Allyl-1,3,5-triazinane-2,4-dione. One potential direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and diabetes. Another direction is to investigate its potential as a chemopreventive agent for the prevention of cancer. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a promising compound with potential applications in various fields, including drug discovery, materials science, and agriculture. Its low cost and easy availability make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 3-Allyl-1,3,5-triazinane-2,4-dione can be achieved through several methods, including the reaction of allylamine with cyanogen chloride or cyanuric chloride, and the cyclization of N-allyl cyanamide. However, the most commonly used method is the reaction of allylamine with cyanuric chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. This method yields a high purity product and is relatively simple and cost-effective.
Applications De Recherche Scientifique
3-Allyl-1,3,5-triazinane-2,4-dione has shown promising results in various scientific research applications. One of the most significant applications is in the field of drug discovery. Studies have shown that this compound exhibits potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and diabetes.
Propriétés
Numéro CAS |
104732-57-2 |
|---|---|
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
3-prop-2-enyl-1,3,5-triazinane-2,4-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-9-5(10)7-4-8-6(9)11/h2H,1,3-4H2,(H,7,10)(H,8,11) |
Clé InChI |
UHGWOUALOTYEOO-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)NCNC1=O |
SMILES canonique |
C=CCN1C(=O)NCNC1=O |
Synonymes |
1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-3-(2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)
![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)



![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)



![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)